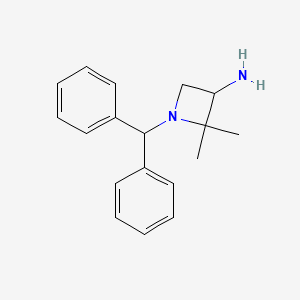

![molecular formula C17H16BrN3O5S2 B2543562 3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950437-86-2](/img/structure/B2543562.png)

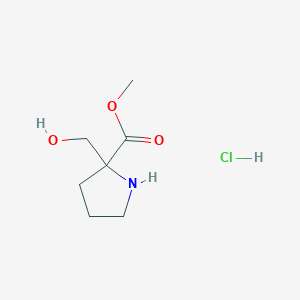

3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

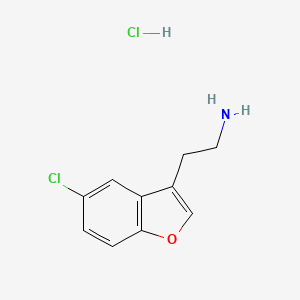

The compound "3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a derivative of the 2H-benzo[e][1,2,4]thiadiazine class, which is characterized by a benzothiazine core structure. This class of compounds has been the subject of research due to their potential pharmacological properties and their relevance in medicinal chemistry.

Synthesis Analysis

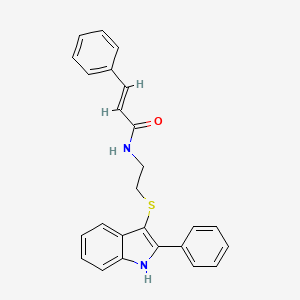

The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing optically active 3-morpholinecarboxylic acid, a potential intermediate in the synthesis of morpholinosulfonyl derivatives, has been developed using benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate and 2-chloroethanol or 2-chloroethanethiol . Additionally, a divergent synthesis approach has been used to create a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization, which involves the formation of new C-N and S-N bonds at ambient temperature . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzothiazine derivatives has been studied using X-ray crystallography. For example, the crystal structure of a chloro-amino-bromophenyl thieno benzothiazine derivative revealed a co-planar conformation between the thiophene ring and the exocyclic ester group, stabilized by an intramolecular hydrogen bond . This information can provide insights into the conformational preferences and stabilizing interactions that might also be present in the target compound.

Chemical Reactions Analysis

The benzothiazine core is known to undergo various chemical reactions. The synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides has been reported, which involves the formation of carbon-sulfur bonds under mild conditions . This reaction showcases the reactivity of the sulfur-containing ring system and could be relevant when considering the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzothiazine derivatives are generally of interest due to their biological activity, which can be influenced by their ability to form intramolecular hydrogen bonds, as seen in related structures . The presence of functional groups such as the morpholinosulfonyl moiety could also affect the solubility, stability, and reactivity of the compound.

Aplicaciones Científicas De Investigación

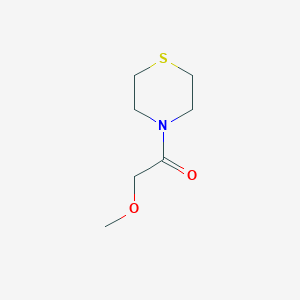

Synthetic Methodologies and Derivative Applications

Ring Contraction and Derivative Synthesis

An efficient synthesis method involving ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to produce 4H-benzo[b][1,4]thiazine 1,1-dioxides has been documented. This process highlights the accessibility of benzothiazine 1,1-dioxides from readily available materials and underscores their significance in pharmacology, medicine, and industry due to their biological relevance (Fülöpová et al., 2015).

Catalytic and Synthetic Applications

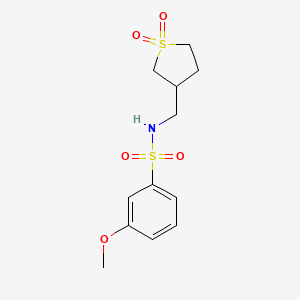

N-Bromo Sulfonamide Catalyst

A novel N-bromo sulfonamide reagent has been synthesized and characterized, demonstrating its utility as a highly efficient catalyst for the synthesis of complex molecules through a pseudo five-component condensation reaction. This showcases the role of bromo and sulfonamide functionalities in facilitating organic transformations, offering a glimpse into how related compounds could be used in synthetic chemistry (Khazaei et al., 2014).

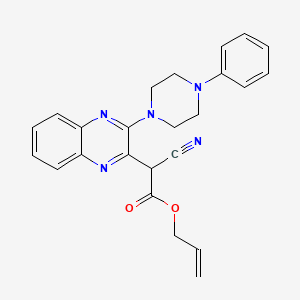

Pharmacological Applications

Antidepressant Activity

Substituted thiadiazines, including those related structurally to the compound , have been evaluated for their potential antidepressant activity. A specific study on 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide indicated its therapeutic efficacy in stress treatment, hinting at the broad pharmacological potential of thiadiazine derivatives in addressing psychiatric disorders (Sarapultsev et al., 2016).

Heterocyclic Compound Synthesis

Diverse Heterocyclic Compounds

The ability to synthesize a wide array of heterocyclic compounds, such as oxazine, thiazine, and quinoxaline derivatives, starting from 3-aryl-2-bromopropanoic acid esters, has been demonstrated. This exemplifies the versatility of bromo and sulfonamide groups in constructing complex molecular frameworks, potentially including the target molecule (Pokhodylo et al., 2021).

Propiedades

IUPAC Name |

3-(4-bromophenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O5S2/c18-13-3-1-12(2-4-13)17-19-15-6-5-14(11-16(15)27(22,23)20-17)28(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLSWLNUMKSJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=NS3(=O)=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)

![5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2543492.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2543494.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)